2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule It features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, with various functional groups attached, including a cyano group, a chloro-fluorophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate diketone or aldehyde under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia.
Attachment of the Chloro-fluorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, using a chloro-fluorophenyl boronic acid or halide.
Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution or addition reactions, often using cyanide salts or other cyano-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine or other functional groups.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions would yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic or optical properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.
Medicine: If found to have therapeutic properties, it could be developed into a drug for treating diseases such as cancer, infections, or neurological disorders.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of 2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and chloro-fluorophenyl groups could facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The pyrido[1,2-a]pyrimidin-4-one core might also play a role in stabilizing the compound-target complex.
Comparison with Similar Compounds
2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other similar compounds, such as:
This compound: This compound might have similar biological activity but different pharmacokinetic properties.
This compound: This compound might have different substituents on the pyrido[1,2-a]pyrimidin-4-one core, leading to different chemical and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4O/c17-13-8-12(4-5-14(13)18)21(10-19)9-11-7-16(23)22-6-2-1-3-15(22)20-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZUFEXRMXWIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN(C#N)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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